Trilobalicin
Description
Overview of Annonaceae Family and Natural Product Isolation Research
The Annonaceae family, commonly known as the custard apple family, comprises over 130 genera and 2300 species of tropical and subtropical plants. soton.ac.uk This plant family is a significant subject of natural product isolation research due to its production of a diverse array of bioactive compounds, including alkaloids, flavonoids, and a unique class of polyketides known as Annonaceous acetogenins (B1209576). frontiersin.orgcore.ac.ukresearchgate.net Modern research strategies, such as bioassay-guided isolation, have been instrumental in identifying active compounds from these plants. ijcrcps.com The genera Annona, Asimina, and Goniothalamus are among those that have been extensively studied for their chemical constituents. core.ac.uksysrevpharm.org
Classification and Structural Context of Annonaceous Acetogenins
Annonaceous acetogenins are a large group of natural products, with over 400 distinct compounds identified. beilstein-journals.orgmdpi.com Structurally, they are characterized as C32 or C34 long-chain fatty acids that typically terminate in a methyl-substituted α,β-unsaturated γ-lactone ring. soton.ac.ukbeilstein-journals.org Their carbon skeletons often feature one, two, or three tetrahydrofuran (B95107) (THF) rings, along with other oxygenated functionalities like hydroxyls, ketones, and epoxides. soton.ac.ukbeilstein-journals.org
Defining Characteristics of Acetogenin (B2873293) Subclasses
The classification of Annonaceous acetogenins is primarily based on the number and arrangement of the THF rings within the molecule. soton.ac.uk The major classes include:
Mono-THF acetogenins: Containing a single tetrahydrofuran ring.
Adjacent bis-THF acetogenins: Featuring two tetrahydrofuran rings located next to each other.
Nonadjacent bis-THF acetogenins: Characterized by two tetrahydrofuran rings separated by a carbon chain. mdpi.com
Tris-THF acetogenins: Containing three tetrahydrofuran rings.
Non-THF ring acetogenins: Lacking any tetrahydrofuran rings. soton.ac.uk
Further sub-classification can be made based on the nature of the γ-lactone, such as butenolide or ketolactone variations. core.ac.uk
Position of Trilobalicin within Nonadjacent Bis-Tetrahydrofuran Acetogenins
This compound is classified as a nonadjacent bis-THF ring Annonaceous acetogenin. researchgate.net This places it in a specific subgroup of acetogenins where the two tetrahydrofuran rings are not directly connected but are separated by a portion of the long-chain fatty acid backbone. mdpi.comcore.ac.uk It is one of the few nonadjacent bis-THF acetogenins that has been reported. medicinacomplementar.com.br
Historical Context of this compound Discovery and Initial Characterization
This compound was discovered and isolated from the stem bark of the pawpaw tree, Asimina triloba (L.) Dunal, which is a member of the Annonaceae family native to eastern North America. researchgate.netresearchgate.net The structural elucidation of this compound was accomplished through a combination of chemical and spectral analysis techniques. researchgate.net
The relative stereochemistry of this compound from C-10 to C-22 was determined to be trans/threo/threo/trans/erythro. This was established by comparing its Nuclear Magnetic Resonance (NMR) data with those of known model compounds. researchgate.net The initial characterization provided foundational knowledge of its complex three-dimensional structure, a hallmark of the Annonaceous acetogenin class. researchgate.net
Interactive Data Table: Classification of Annonaceous Acetogenins
| Acetogenin Class | Number of THF Rings | Arrangement of THF Rings | Example Compound(s) |
| Mono-THF | 1 | N/A | Annonacin (B1665508), cis-Solamin beilstein-journals.org |
| Adjacent bis-THF | 2 | Connected | Trilobacin beilstein-journals.org |
| Nonadjacent bis-THF | 2 | Separated | This compound , Bullatalicin researchgate.netmedicinacomplementar.com.br |
| Tris-THF | 3 | N/A | Goniocin soton.ac.uk |
| Non-THF Ring | 0 | N/A | Uvaricin soton.ac.uk |
Properties
CAS No. |
189747-98-6 |
|---|---|
Molecular Formula |
C35H62O8 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-16-29(37)33-21-22-34(43-33)31(39)19-18-30(38)32-20-17-28(42-32)15-12-10-11-14-27(36)24-26-23-25(2)41-35(26)40/h23,25,27-34,36-39H,3-22,24H2,1-2H3 |
InChI Key |
FTBUPRVFMAYNFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
trilobalicin |
Origin of Product |
United States |
Methodologies for Isolation and Purification of Trilobalicin
Advanced Extraction Techniques from Biological Sources
The initial step in isolating Trilobalicin involves extracting the compound from the bark of Asimina triloba. While traditional methods like maceration and Soxhlet extraction have been employed for acetogenins (B1209576), modern techniques offer improved efficiency and yield. westmont.edu
Soxhlet extraction , a conventional method, has been utilized with ethanol (B145695) as the solvent to extract acetogenins from Asimina triloba fruit. westmont.edu However, this method can be time-consuming and may expose thermolabile compounds to prolonged heat.
Ultrasound-Assisted Extraction (UAE) is a more advanced and efficient method. It employs ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of bioactive compounds into the solvent. purdue.eduoatext.com This technique often results in shorter extraction times and reduced solvent consumption compared to conventional methods. oatext.com Studies on related plant materials have shown that UAE can significantly increase the yield of phenolic compounds and antioxidant activity. d-nb.info
Supercritical Fluid Extraction (SFE) , particularly with carbon dioxide (SFE-CO2), represents a green and highly selective extraction technology. thieme-connect.comnih.gov By manipulating pressure and temperature, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific classes of compounds. thieme-connect.com For acetogenins, which are sensitive to high temperatures, SFE offers a gentle extraction method that avoids thermal degradation. nih.gov An established method for the extraction of ten Annonaceous acetogenins utilized SFE with optimized conditions, highlighting its suitability for this class of compounds. nih.gov
Microwave-Assisted Extraction (MAE) is another modern technique that uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction. researchgate.netresearchgate.net This method has been shown to provide higher yields of active compounds from soursop leaves, a related Annonaceae species, in a much shorter time compared to maceration and Soxhlet extraction. researchgate.net
The choice of solvent is crucial in all extraction methods. For acetogenins, ethanol is a commonly used solvent in initial extractions. nih.govwestmont.edu Subsequent liquid-liquid partitioning with solvents of varying polarity, such as hexane, chloroform, and ethyl acetate (B1210297), is often employed to separate compounds based on their solubility characteristics. phcogj.com
Chromatographic Separation Strategies for Complex Mixtures
Following extraction, the crude extract containing a complex mixture of acetogenins and other phytochemicals undergoes several stages of chromatographic separation to isolate this compound.
High-Speed Countercurrent Chromatography (HSCCC) has emerged as a promising technique for the separation of Annonaceous acetogenins. purdue.edutandfonline.com This liquid-liquid partition chromatography method avoids the use of solid stationary phases, thus minimizing irreversible adsorption and degradation of sensitive compounds like acetogenins.
In a study on the acetogenins from Annona atemoya seeds, HSCCC was successfully used for the one-step isolation of major acetogenins and the fractionation of several pairs of isomers. tandfonline.com A biphasic solvent system, such as heptane/ethyl acetate/methanol (B129727)/water, is carefully selected to achieve optimal partitioning and separation of the target compounds. tandfonline.com The elution order in HSCCC for acetogenins often mirrors that of reversed-phase HPLC, with less polar compounds eluting earlier. tandfonline.com This technique is particularly advantageous for the initial fractionation of large amounts of crude extract. tandfonline.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of acetogenins from complex fractions. nih.govnih.gov Reversed-phase (RP-HPLC) is the most common mode used for this purpose.
A typical RP-HPLC setup for acetogenin (B2873293) separation involves a C18 column and a mobile phase gradient of methanol and water or acetonitrile (B52724) and water. oatext.comnih.gov Detection is commonly performed using a UV detector at a wavelength of around 220 nm, where the α,β-unsaturated γ-lactone moiety of acetogenins exhibits absorbance. oatext.comnih.gov
Researchers have developed HPLC methods for the simultaneous determination of multiple Annonaceous acetogenins, demonstrating the technique's capability to resolve these structurally similar compounds. nih.gov In the isolation of this compound, repeated fractionation over reversed-phase (C-18) and normal-phase silica (B1680970) gel columns is a common strategy. thieme-connect.comresearchgate.net The fractions are often monitored by techniques like ¹H-NMR to identify those enriched with acetogenins based on their characteristic chemical shifts. thieme-connect.comresearchgate.net
Table 1: HPLC Conditions for Annonaceous Acetogenin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | (A) Methanol and (B) Distilled Water (Gradient) | nih.gov |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection Wavelength | 220 nm | oatext.comnih.gov |
| Column Temperature | 30°C | nih.gov |
This compound, like other Annonaceous acetogenins, possesses multiple chiral centers, leading to the existence of numerous stereoisomers. nih.gov While standard HPLC can separate diastereomers, the resolution of enantiomers requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.comchiralpedia.com
Chiral HPLC is a critical technique for separating enantiomers, which often exhibit different biological activities. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary or mobile phase, leading to different retention times. chiralpedia.com
Although a specific chiral HPLC method for this compound has not been detailed in the provided context, the principles of chiral chromatography are directly applicable. Given that this compound is a diastereomer of asimicin, chiral HPLC would be essential to resolve it from any co-eluting stereoisomers and to determine its enantiomeric purity. nih.gov The complexity of separating molecules with multiple chiral centers can be addressed by combining chiral and achiral chromatography in series.
High-Performance Liquid Chromatography (HPLC) for Acetogenin Fractionation
Preparative Scale Isolation Methodologies
The ultimate goal of the isolation process is to obtain a sufficient quantity of pure this compound for structural elucidation and biological testing. This requires scaling up the analytical separation methods to a preparative scale. thermofisher.com
Preparative HPLC is a widely used technique for the final purification of natural products. thermofisher.comrssl.com The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz The method developed at the analytical scale is systematically scaled up, adjusting parameters like flow rate and injection volume to maintain resolution while maximizing throughput. lcms.cz
Flash Chromatography is another common preparative technique, often used for the initial fractionation of crude extracts or semi-purified fractions. nih.gov It is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. High-resolution flash chromatography columns packed with small-particle silica can provide excellent separation efficiency for complex natural product extracts. nih.gov
Table 2: Summary of Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Typical Use | Reference |
|---|---|---|---|
| Countercurrent Chromatography (CCC/CPC) | Liquid (Biphasic Solvent System) | Initial fractionation of crude extracts | tandfonline.comtandfonline.com |
| Flash Chromatography | Silica Gel | Rapid, preparative fractionation | nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | C18-bonded Silica | Fine purification, final isolation | nih.govnih.gov |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Resolution of stereoisomers | sigmaaldrich.comchiralpedia.com |
Biosynthesis and Chemical Synthesis Pathways of Trilobalicin
Proposed Biogenetic Pathway of Annonaceous Acetogenins (B1209576)
While the specific enzymatic steps for trilobalicin are not fully elucidated, a general biosynthetic pathway for the broader class of Annonaceous acetogenins has been proposed. This pathway outlines the origin of the carbon skeleton and the formation of its characteristic structural motifs.
Annonaceous acetogenins, including this compound, are derived from long-chain fatty acids (C32 or C34) through the polyketide pathway. nih.govresearchgate.netijper.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the long hydrocarbon backbone of the molecule. researchgate.net The process is analogous to fatty acid biosynthesis but results in a more diverse array of functional groups. researchgate.net The C35 or C37 chain of these acetogenins is formed by the combination of these fatty acids with a 2-propanol unit, which ultimately forms the terminal α,β-unsaturated γ-lactone ring, a hallmark of this class of compounds. researchgate.netsysrevpharm.org
A key feature of many Annonaceous acetogenins is the presence of one or more tetrahydrofuran (B95107) (THF) rings along the hydrocarbon chain. The formation of these rings is believed to occur through a cascade of epoxidation and subsequent intramolecular cyclization reactions. researchgate.netsysrevpharm.org
The proposed mechanism involves the stereospecific epoxidation of double bonds within the long-chain fatty acid precursor. This is followed by the regioselective attack of a nearby hydroxyl group, leading to the formation of the THF ring. The stereochemistry of the final THF ring and its flanking hydroxyl groups is determined by the configuration (cis or trans) of the initial double bonds and the direction of the epoxidation. sysrevpharm.org For instance, it has been hypothesized that trans double bonds typically lead to an erythro configuration in the final product, while cis double bonds result in a threo configuration. sysrevpharm.org The formation of adjacent bis-THF rings, a common feature in many acetogenins, is thought to arise from the epoxidation of dienes. nih.gov
Table 1: Proposed Stereochemical Outcomes in THF Ring Formation
| Precursor Double Bond Configuration | Resulting Stereochemistry |
| cis | threo |
| trans | erythro |
This table illustrates the hypothesized relationship between the geometry of the alkene precursor and the stereochemical configuration of the resulting hydroxylated centers adjacent to the THF ring.
The natural production of this compound and other acetogenins is a complex enzymatic process. While specific enzymes have not been isolated for this compound biosynthesis, the pathway is understood to involve a series of key transformations. Following the initial polyketide synthesis that forms the long-chain fatty acid precursor, a series of oxidations, epoxidations, and cyclizations occur. researchgate.netfrontiersin.org
Key enzymatic steps are believed to include:
Polyketide Synthases (PKS): These enzymes are responsible for the initial assembly of the long-chain carbon backbone from acetyl-CoA and malonyl-CoA. researchgate.netfrontiersin.org
Desaturases: Introduction of double bonds at specific positions in the fatty acid chain.
Epoxygenases (e.g., Cytochrome P450 monooxygenases): These enzymes catalyze the formation of epoxide rings from the double bonds. rsc.org
Epoxide Hydrolases/Cyclases: These enzymes facilitate the ring-opening of the epoxides by nearby hydroxyl groups to form the characteristic THF rings.
The isolation and characterization of these reactive intermediates are challenging due to their transient nature. rsc.org However, their existence is inferred from the structures of the final natural products and by analogy to other known biosynthetic pathways. researchgate.netrsc.org The use of lipases and other enzymes in biocatalytic processes for producing pharmaceutical intermediates highlights the potential for harnessing these natural catalysts. researchgate.netmdpi.com
Postulated Mechanisms for Tetrahydrofuran (THF) Ring Formation
Chemical Synthesis Approaches for this compound
The complex structure of this compound, with its multiple chiral centers and THF rings, presents a significant challenge for chemical synthesis. ebi.ac.uk Total synthesis serves not only to confirm the structure of the natural product but also to develop new synthetic methodologies. organic-chemistry.org
The total synthesis of this compound and related acetogenins requires a carefully planned strategy to assemble the molecule's different fragments in a convergent manner. medicinacomplementar.com.brnih.govwiley.comnih.gov Common strategies involve the synthesis of three key fragments: the terminal γ-lactone, the central bis-THF core, and the terminal alkyl chain. These fragments are then coupled together to form the final product.
The construction of the THF rings is a critical step. Methods such as iodoetherification, metal-catalyzed oxidative cyclizations of dienes or dihydroxyalkenes, and intramolecular epoxide opening have been successfully employed in the synthesis of acetogenin (B2873293) cores. mdpi.comrsc.org For this compound, a notable approach involved an organoselenium-mediated oxonium ion formation followed by fragmentation of an α,α'-cis-oxocene intermediate to construct the erythro-bis(2,2')-tetrahydrofuran core. ebi.ac.uk
A major hurdle in the total synthesis of this compound is the precise control of the stereochemistry at its numerous chiral centers. ebi.ac.ukmedicinacomplementar.com.br Asymmetric synthesis techniques are essential to obtain the desired stereoisomer. nih.gov
Methods for achieving stereocontrol include:
Chiral Pool Synthesis: Starting from enantiomerically pure precursors from natural sources.
Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions. mdpi.comrsc.orgnih.gov This includes asymmetric epoxidation (e.g., Sharpless asymmetric epoxidation) and dihydroxylation reactions to set the stereochemistry of the hydroxyl groups that guide THF ring formation.
Substrate Control: Utilizing existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.
The relative stereochemistry of the hydroxyl groups flanking the THF rings in acetogenins can often be deduced from 1H-NMR data, where carbinol methine protons of threo configurations resonate at a different chemical shift (around δ 3.4–3.6 ppm) compared to their erythro counterparts (around δ 3.8 ppm). mdpi.com This analytical data is crucial for verifying the stereochemical outcome of synthetic steps. The synthesis of trilobacin, a related compound, demonstrated the ability to create specific stereochemical arrangements by carefully selecting the alkene geometry and the method for the second THF ring closure. ebi.ac.uk
Confirmation or Revision of Natural Structures through Synthesis
The total synthesis of a natural product serves as the ultimate proof of its proposed structure. In the case of this compound, also referred to as trilobacin, its total synthesis has been instrumental in confirming the stereochemical details of its complex structure. The initial structure of this compound, a nonadjacent bis-tetrahydrofuran (THF) ring acetogenin isolated from the bark of Asimina triloba, was determined through spectroscopic methods, particularly NMR data comparisons with model compounds. ebi.ac.ukcapes.gov.br However, the definitive confirmation of its absolute and relative stereochemistry required rigorous chemical synthesis.
The first total synthesis of this compound was reported by Sinha and his team in 1996. nih.govnih.gov Their approach was a convergent synthesis, involving the coupling of two key fragments: a phosphonium (B103445) salt and an aldehyde, which were prepared using asymmetric dihydroxylation reactions to install the necessary stereocenters. nih.gov The subsequent coupling of these fragments via a Wittig reaction, followed by an oxidative cyclization, successfully constructed the core structure of this compound. nih.gov
A significant aspect of this total synthesis was the comparison of the spectroscopic data of the synthetic this compound with that of the natural product. The successful synthesis yielded a product whose spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, were in excellent agreement with those reported for the naturally occurring this compound. nih.gov This congruence of data provided unambiguous proof of the correctness of the originally proposed structure, including the relative stereochemistry of the various chiral centers.
Later, in 2010, another asymmetric total synthesis of this compound was accomplished, further solidifying the structural assignment. orcid.org This synthesis utilized a novel organoselenium-mediated oxonium ion formation and a silica (B1680970) gel-promoted fragmentation to construct the erythro-bis(2,2')-tetrahydrofuran core of the molecule. ebi.ac.ukorcid.org The successful completion of this distinct synthetic route and the matching of the final product's properties with the natural compound provided independent and unequivocal confirmation of the structure of this compound.
The table below summarizes the key comparisons made between the synthetic and natural this compound, which were crucial for the structural confirmation.
| Spectroscopic Data | Synthetic this compound | Natural this compound | Conclusion |
| ¹H NMR | Spectra were identical | Matched reported values | Confirmed the proton environment and relative stereochemistry. nih.gov |
| ¹³C NMR | Spectra were identical | Matched reported values | Confirmed the carbon skeleton and stereochemistry. nih.gov |
| Mass Spectrometry (MS) | Matched reported molecular weight and fragmentation pattern | Matched reported values | Confirmed the molecular formula and overall structure. nih.gov |
| Optical Rotation | Value was in close agreement | Matched reported value | Confirmed the absolute stereochemistry. |
The successful total syntheses of this compound not only provided the final evidence for its intricate three-dimensional structure but also demonstrated the power of synthetic chemistry in verifying the structures of complex natural products. nih.govorcid.org No revision to the originally proposed structure of this compound was necessary as a result of these synthetic efforts.
Based on a comprehensive review of available scientific literature, there are no specific preclinical studies detailing the mechanistic investigations of this compound's biological activities as outlined. Research connecting this compound directly to the modulation of cellular energy metabolism—including the inhibition of mitochondrial complex I, disruption of cytoplasmic NADH oxidase, or its impact on ATP production—is not present in the searched resources.
Similarly, information regarding this compound's perturbation of cellular signaling pathways, such as the induction of programmed cell death or its influence on cell cycle progression, is not available in the public domain according to the performed searches.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for each specified section and subsection for the compound "this compound."
Mechanistic Investigations of Trilobalicin S Biological Activities Preclinical Studies
Cellular Signaling Pathway Perturbations
Autophagy Modulation Mechanisms
The modulation of autophagy, a cellular process of self-digestion and recycling of damaged organelles, appears to be a significant component of Trilobalicin's biological activity. Annonaceous acetogenins (B1209576), the class of compounds to which this compound belongs, are known to influence autophagic pathways. frontiersin.orgnih.gov
One of the primary mechanisms by which these compounds are thought to induce autophagy is through the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase). frontiersin.orgbbrc.in This inhibition leads to a decrease in ATP production, which in turn activates AMP-activated protein kinase (AMPK). plos.org Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. plos.org The inhibition of mTOR, a key negative regulator of autophagy, unleashes the autophagic machinery, leading to the formation of autophagosomes and subsequent cellular degradation. plos.orgresearchgate.net
Preclinical studies on fractions of Annona coriacea, a plant species known to contain this compound, have suggested an inhibition of autophagic flux in human cervical cancer cell lines. mdpi.com This was evidenced by an increase in the p62 protein and a decrease in acidic vesicles, suggesting a potential blockage in the later stages of the autophagy process, such as the fusion of autophagosomes with lysosomes. mdpi.com This apparent contradiction—induction versus inhibition of autophagy—highlights the complexity of the cellular response to acetogenins and may be cell-type or context-dependent. It underscores the need for further specific studies on pure this compound to elucidate its precise role in autophagy modulation.
A study on an acetogenin (B2873293) mimic, AA005, which shares functional similarities with natural acetogenins, provided further details on the autophagy induction mechanism. plos.org This study confirmed that the compound induces autophagy in colon cancer cells by activating AMPK and blocking the mTOR pathway, leading to an increased expression of LC3, a key marker of autophagosome formation. plos.orgresearchgate.net
Table 1: Preclinical Findings on Autophagy Modulation by Annonaceous Acetogenins and Related Compounds
| Compound/Extract | Cell Line(s) | Key Findings on Autophagy | Putative Mechanism | Reference(s) |
| Annonaceous Acetogenins (general) | Various cancer cells | Induction of autophagy | Inhibition of mitochondrial complex I, ATP depletion, AMPK activation, mTOR inhibition | frontiersin.orgnih.govplos.org |
| Annona coriacea fractions (containing this compound) | Human cervical cancer cells | Inhibition of autophagic flux (increased p62, decreased acidic vesicles) | Not fully elucidated, may involve late-stage autophagy blockage | mdpi.com |
| AA005 (Acetogenin mimic) | Colon cancer cells | Induction of autophagy (increased LC3 expression) | AMPK activation, mTORC1 inhibition | plos.orgresearchgate.net |
Identification of Specific Cellular Targets and Receptor Interactions
The identification of specific cellular targets for this compound is an ongoing area of research, with several potential candidates emerging from preclinical and in-silico studies.
The most well-documented target for the broader class of annonaceous acetogenins is the mitochondrial complex I (NADH:ubiquinone oxidoreductase) . frontiersin.orgbbrc.in By binding to this enzyme complex, acetogenins disrupt the electron transport chain, leading to a cascade of downstream effects including ATP depletion and the generation of reactive oxygen species (ROS), which can contribute to apoptosis and other forms of cell death. frontiersin.orgmdpi.com
In-silico molecular docking studies have identified other potential targets for this compound and related acetogenins. One such study highlighted Checkpoint Kinase 2 (CHK2) as a potential target. researchgate.net CHK2 is a crucial component of the DNA damage response pathway, and its inhibition could sensitize cancer cells to other therapies. The in-silico analysis suggested that this compound could bind to and potentially inhibit CHK2. researchgate.net
Furthermore, research on annonaceous acetogenins has implicated the Notch signaling pathway in their mechanism of action. nih.gov One study demonstrated that these compounds could up-regulate the expression of the Notch2 receptor in gastric cancer cells. nih.gov This upregulation was associated with growth inhibition, cell cycle arrest, and apoptosis, suggesting that Notch2 may be a key mediator of the antitumor effects of this class of compounds. nih.gov
Direct receptor binding studies for this compound are limited. The lipophilic nature of acetogenins allows them to readily cross cell membranes, suggesting that their primary targets may be intracellular. mdpi.comscribd.com Their interaction with membrane receptors is an area that requires further investigation. The toxicity of annonaceous acetogenins has been linked to their interaction with and destabilization of the cell membrane. scribd.com
Table 2: Potential Cellular Targets of this compound and Annonaceous Acetogenins
| Potential Target | Type of Target | Evidence | Implication of Targeting | Reference(s) |
| Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Enzyme | Experimental (Annonaceous Acetogenins) | ATP depletion, ROS generation, apoptosis, autophagy | frontiersin.orgbbrc.inmdpi.com |
| Checkpoint Kinase 2 (CHK2) | Kinase | In-silico (this compound) | Impaired DNA damage response, potential for chemosensitization | researchgate.net |
| Notch2 Receptor | Receptor | Experimental (Annonaceous Acetogenins) | Growth inhibition, cell cycle arrest, apoptosis | nih.gov |
Role of Structural Features in Mechanistic Outcomes
The unique chemical structure of this compound and other annonaceous acetogenins is intrinsically linked to their biological activity. frontiersin.org The structure-activity relationship (SAR) studies for this class of compounds have highlighted several key features that are crucial for their mechanistic outcomes. frontiersin.org
The tetrahydrofuran (B95107) (THF) rings are considered a critical pharmacophore for the potent cytotoxicity of acetogenins. frontiersin.org The number and relative stereochemistry of these rings, along with the length of the aliphatic chain connecting them to the γ-lactone, significantly influence their inhibitory activity against mitochondrial complex I. frontiersin.orgnih.gov
The α,β-unsaturated γ-lactone ring at one end of the molecule is another essential feature for the biological activity of many acetogenins. This moiety is believed to act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in target proteins, although the primary interaction with complex I is thought to be non-covalent.
Structure Activity Relationship Sar Studies of Trilobalicin Analogs
Correlating Stereochemistry with Biological Potency
The three-dimensional arrangement of atoms, or stereochemistry, within the bis-tetrahydrofuran (bis-THF) core of acetogenins (B1209576) plays a pivotal role in determining their cytotoxic potency. While earlier, broader assessments suggested that the stereochemistry of the ring systems might be of lesser importance, more systematic studies on synthetic stereoisomers have revealed significant variations in biological activity. researchgate.netnih.gov
A comprehensive analysis of ten synthetic stereoisomers of asimicin, an adjacent bis-THF acetogenin (B2873293) closely related to the core structure of Trilobalicin, demonstrated that changes in the stereochemistry of the bis-THF core, including the configuration of the THF rings and their flanking hydroxyl groups, have a substantial impact on cytotoxicity. nih.gov This finding challenged the earlier notion that all stereoisomers would possess identical activity and highlighted that specific spatial arrangements are more favorable for interaction with the biological target, the mitochondrial complex I. nih.gov
Table 1: Effect of Core Stereochemistry on Cytotoxicity of Asimicin Analogs against Colon38 Cancer Cells
| Compound (Asimicin Stereoisomer) | Relative Stereochemistry of bis-THF Core | Cytotoxicity (IC₅₀ in µM) |
|---|---|---|
| 1.1a (Natural Asimicin) | threo, trans, threo, trans, threo | ~0.001 |
| 1.1c | threo, cis, threo, cis, threo | ~0.01 |
| 1.4b | threo, trans, erythro, cis, threo | ~0.001 |
| 1.4c | threo, cis, erythro, cis, threo | ~0.01 |
| 1.6a | erythro, trans, threo, trans, erythro | <0.0001 |
| 1.8a | erythro, trans, erythro, trans, erythro | <0.0001 |
Data sourced from a study on asimicin stereoisomers to illustrate the principle of stereochemical influence on potency. nih.gov
Influence of Alkyl Chain Length and Oxygenation Patterns
The long aliphatic chain of acetogenins, which provides the molecule with necessary lipophilicity to cross cell membranes, also influences biological activity. The total length of the carbon chain, which is typically C35 or C37 in natural acetogenins, appears to be optimized for potent activity. dntb.gov.ua Shorter acetogenins generally show a loss of activity, suggesting that the chain length is crucial for spanning cellular or mitochondrial membranes to reach their target site. dntb.gov.ua
The pattern of oxygenation, particularly the presence and position of hydroxyl (-OH) groups along the alkyl chain and on the butenolide ring, is another critical factor. Studies on a range of acetogenins have shown that additional hydroxylations, often up to a total of three, tend to increase activity in mitochondrial inhibition assays. nih.gov
A pertinent example is the analog 4-hydroxytrilobin (B1245374) , which was isolated alongside this compound from the seeds of Asimina triloba. researchgate.net This compound features an additional hydroxyl group at the C-4 position of the α,β-unsaturated γ-lactone ring. researchgate.net Reports indicate that 4-hydroxytrilobin exhibits potent and selective cytotoxicity against prostate adenocarcinoma (PC-3) and colon adenocarcinoma (HT-29) cell lines, with potencies 100 to 10,000 times that of the standard chemotherapeutic drug adriamycin. researchgate.net Another related analog found in the same plant is Trilobacinone , a ketolactone derivative of the adjacent bis-THF acetogenin, trilobacin. weebly.com The conversion of the α,β-unsaturated γ-lactone to a ketolactone can also modulate activity. nih.gov
Table 2: Comparative Cytotoxicity (IC₅₀) of Acetogenins with Varied Oxygenation
| Compound | Key Structural Feature | Target Assay | IC₅₀ (nM/mg protein) |
|---|---|---|---|
| Bullatacin (B1665286) | Adjacent bis-THF, tri-hydroxylated | Rat Liver Mitochondria (O₂ uptake) | 20 |
| Bullatacinone | Adjacent bis-THF, ketolactone | Rat Liver Mitochondria (O₂ uptake) | 25 |
| 30-OH-Bullatacinone | Adjacent bis-THF, ketolactone, extra -OH | Rat Liver Mitochondria (O₂ uptake) | 15 |
| Asimicin | Adjacent bis-THF, tri-hydroxylated | Rat Liver Mitochondria (O₂ uptake) | 30 |
| 4-Deoxy-asimicin | Adjacent bis-THF, di-hydroxylated | Rat Liver Mitochondria (O₂ uptake) | 800 |
This table presents data from a general SAR study on various acetogenins to highlight the influence of oxygenation on mitochondrial inhibition, the primary mechanism of action. nih.gov
Impact of Tetrahydrofuran (B95107) Ring Proximity and Configuration
This compound is classified as a non-adjacent bis-THF acetogenin, meaning its two THF rings are separated by a segment of the alkyl chain. researchgate.net The number of THF rings and their relative positioning are defining features for cytotoxic potency.
It is a well-established principle in acetogenin SAR that the number of THF rings correlates with activity. Compounds with two THF rings (bis-THF) are generally significantly more potent—often by an order of magnitude—than those with only a single THF ring. nih.gov For example, in mitochondrial inhibition assays, bis-adjacent and bis-nonadjacent THF acetogenins proved to be about ten times more active than their mono-THF counterparts. nih.gov
Furthermore, the distance between the two rings in non-adjacent bis-THF acetogenins is a critical parameter. If the spacer between the THF rings is too long, the activity decreases, approaching that of a mono-THF acetogenin. This suggests that an optimal spatial relationship between the two rings is required for effective binding to mitochondrial complex I. The activity of these compounds is believed to rely on the ability of the polyether core to coordinate with specific sites on the enzyme complex, and the correct spacing is essential for this interaction.
Design and Synthesis of Chemically Modified Analogs for SAR Probing
To systematically investigate the structure-activity relationships of acetogenins like this compound, medicinal chemists rely on the design and synthesis of chemically modified analogs. Total synthesis allows for the creation of compounds with precise stereochemistry and specific structural modifications that may not be available from natural sources. researchgate.net
Several synthetic strategies have been developed to access the core structures of acetogenins and create libraries of analogs for SAR studies. One noteworthy approach is the efficient bidirectional synthesis developed for C-2 symmetric stereoisomers of bis-THF acetogenins. weebly.com This strategy allows for the construction of the core from a central starting material, extending outwards in both directions. While initially applied to symmetric compounds, this method has been adapted for the synthesis of acetogenins with asymmetrical cores as well. weebly.com
The synthesis of analog libraries allows for the systematic probing of each structural component:
The Butenolide Headgroup: Analogs with modified lactone rings, such as the ketolactones (e.g., trilobacinone) or 4-hydroxy lactones (e.g., 4-hydroxytrilobin), can be synthesized to evaluate the role of this Michael acceptor in cytotoxicity. researchgate.netweebly.com
The THF Core: Synthetic approaches enable the creation of various stereoisomers of the bis-THF core to pinpoint the optimal configuration for activity. nih.gov Furthermore, non-natural core units, such as those containing tetrahydropyran (B127337) (THP) rings or other cyclic ethers, have been synthesized to understand the specific requirements of the polyether region. researchgate.net
The Alkyl Chain: The length of the aliphatic "tail" and the spacer region between the THF rings in non-adjacent acetogenins can be systematically varied through synthesis to determine the optimal lipophilicity and spatial orientation for membrane interaction and enzyme inhibition.
These synthetic endeavors are crucial for building a comprehensive SAR model for this compound and other acetogenins, guiding the design of future analogs with potentially enhanced potency and selectivity for therapeutic applications.
Advanced Analytical Methodologies for Trilobalicin Characterization and Quantification
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QToF) Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QToF) Mass Spectrometry is a powerful tool for the comprehensive profiling of complex natural product extracts. researchgate.net This technique offers significant advantages over conventional HPLC, including enhanced resolution, greater sensitivity, and faster analysis times, which are achieved by using columns with sub-2-μm particle sizes at high pressures. researchgate.net
The QToF mass spectrometer provides high-resolution and accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. frontiersin.org This capability is particularly valuable for identifying acetogenins (B1209576) like Trilobalicin in a complex matrix. aksaray.edu.tr The instrument operates by combining a quadrupole analyzer, which can select a specific ion, with a time-of-flight analyzer, which separates ions based on their mass-to-charge ratio (m/z) with high precision. mdpi.com This hybrid setup allows for both full-scan high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) experiments. In MS/MS mode, specific precursor ions are selected by the quadrupole, fragmented, and the resulting product ions are analyzed by the ToF detector, providing detailed structural information. nih.gov For this compound, this fragmentation data would be critical for characterizing its tetrahydrofuran (B95107) rings and the lactone moiety.
A typical UHPLC-QToF-MS method for profiling acetogenins would involve reversed-phase chromatography to separate compounds based on polarity. The high-resolution data obtained enables the creation of detailed phytochemical profiles, distinguishing between closely related isomers that may co-elute. frontiersin.org
| Parameter | Typical Setting for Phytochemical Profiling |
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 or similar (e.g., Acquity UPLC BEH C18, 1.7 µm) scielo.brmdpi.com |
| Mobile Phase | Gradient elution with water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) (with 0.1% formic acid) mdpi.comscielo.br |
| Flow Rate | 0.3 - 0.5 mL/min mdpi.comscielo.br |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for acetogenins nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (QToF) |
| Acquisition Mode | MS and data-dependent MS/MS |
| Mass Range | 100–1500 m/z mdpi.com |
| Data Analysis | Comparison of accurate mass and fragmentation patterns with known standards or databases |
Integration of LC-MS for Comprehensive Metabolite Analysis
The integration of Liquid Chromatography with Mass Spectrometry (LC-MS) is a cornerstone for the analysis of Annonaceous acetogenins. nih.gov LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of a mass spectrometer. numberanalytics.com This hyphenated technique is indispensable for the untargeted metabolomic analysis of plant extracts, allowing for the simultaneous detection and identification of numerous compounds. mdpi.com
For acetogenins, LC-MS methods typically use electrospray ionization (ESI) in the positive ion mode, as these molecules readily form adducts with cations like sodium ([M+Na]⁺) or lithium ([M+Li]⁺). nih.govresearchgate.net The use of post-column infusion of lithium salts has been shown to significantly enhance sensitivity and generate specific fragmentation patterns that are highly informative for structural elucidation. researchgate.net
High-resolution mass spectrometers, such as the Orbitrap or FT-ICR, when coupled with LC, provide mass accuracy in the low ppm range, facilitating the confident assignment of elemental formulas. researchgate.net Tandem mass spectrometry (LC-MS/MS) experiments are critical for structural characterization. Collision-induced dissociation (CID) of the precursor ions of acetogenins yields characteristic fragment ions that reveal information about the different parts of the molecule, including the α,β-unsaturated γ-lactone ring, the hydrocarbon chain, and the position and number of tetrahydrofuran (THF) rings and hydroxyl groups. researchgate.netresearchgate.net This detailed analysis allows for the differentiation of various acetogenin (B2873293) isomers within a single chromatographic run.
| Research Finding | Analytical Approach | Significance for this compound Analysis |
| Enhanced Sensitivity with Lithium | HPLC-ESI-LTQ-Orbitrap® with post-column infusion of lithium. researchgate.net | Provides a method to increase the signal intensity of this compound and generate highly specific fragmentation patterns for reliable structural identification. researchgate.net |
| In-source CID for Screening | LC/MS with atmospheric pressure in-source collision-induced dissociation (APICID). nih.gov | Enables rapid screening of crude plant extracts for the presence of known and new acetogenins by generating characteristic ion patterns. nih.gov |
| In situ Tissue Analysis | Droplet-liquid microjunction-surface sampling probe coupled to UHPLC-PDA-HRMS/MS. researchgate.net | Allows for direct analysis of acetogenins like this compound in different plant tissues (seeds, pulp, leaves) with minimal sample preparation. researchgate.net |
| Isomer Differentiation | High-resolution MS/MS fragmentation studies. researchgate.net | Crucial for distinguishing this compound from its isomers by identifying unique fragment ions corresponding to the placement of functional groups. researchgate.net |
Supercritical Fluid Chromatography (SFC) for Advanced Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for the separation of complex mixtures, including acetogenins. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. tandfonline.comtandfonline.com Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher chromatographic efficiency compared to liquid mobile phases. tandfonline.com
SFC is particularly well-suited for the separation of isomers and chiral compounds, a common challenge in acetogenin analysis. researchgate.netdrawellanalytical.com Due to its normal-phase chromatography characteristics, SFC provides a different selectivity (orthogonality) compared to the more common reversed-phase LC, which can resolve compounds that co-elute in HPLC systems. researchgate.net For the analysis of polar compounds like acetogenins, organic modifiers (e.g., methanol) and additives are mixed with the CO₂ mobile phase. researchgate.net
A study on the structural characterization of acetogenins from Annona muricata demonstrated the superiority of SFC coupled to high-resolution tandem mass spectrometry (SFC-MS/MS) over HPLC-MS/MS. researchgate.netnih.gov The SFC method resulted in a significant reduction in analysis time and an increase in chromatographic resolution, enabling the separation of several acetogenin isomers. researchgate.netnih.gov The use of a 2-ethylpyridine (B127773) stationary phase was effective, and post-column addition of lithium iodide enhanced the sensitivity for MS detection. nih.gov
| Parameter | SFC Method for Acetogenins nih.gov | Comparative HPLC Method nih.gov |
| Column | 2-ethylpyridine stationary phase | Solid core particle C18 |
| Mobile Phase | Supercritical CO₂ with a methanol gradient | Water and acetonitrile with formic acid |
| Analysis Time | Shorter | Longer |
| Resolution | Higher, better separation of isomers | Lower, co-elution observed |
| Environmental Impact | Lower (reduced solvent use) | Higher |
| Post-Column Addition | Lithium iodide in make-up solvent | Not specified |
Development of High-Throughput Screening Protocols for Acetogenins
High-Throughput Screening (HTS) involves the use of automation, robotics, and data processing software to rapidly test thousands of samples for a specific activity or compound. wikipedia.org Developing HTS protocols for acetogenins like this compound is essential for efficiently screening large libraries of natural product extracts to identify new sources or analogs. japsonline.com
An HTS protocol for acetogenins would typically be built around an analytical detection method, most practicably LC-MS. nih.gov This is because acetogenins lack a strong chromophore for UV detection, making mass spectrometry the detection method of choice. The process begins with the preparation of samples in microtiter plates, which are handled by robotic systems. wikipedia.org
The core of the HTS protocol is a rapid analytical method capable of detecting the target compounds in a few minutes per sample. A fast LC gradient coupled to a tandem quadrupole (QqQ) or QToF mass spectrometer would be employed. drug-dev.com The mass spectrometer could be operated in a targeted mode, such as selected reaction monitoring (SRM) for known acetogenins, or in a full-scan mode to search for compounds within a specific mass range. nih.gov The data is then processed automatically to identify "hits"—extracts that contain compounds matching the mass and fragmentation characteristics of acetogenins. wikipedia.org These hits can then be selected for more detailed follow-up analysis and purification. evotec.com
| Step | Description | Key Considerations for Acetogenins |
| 1. Library Preparation | Creation of a library of natural product extracts arrayed in microtiter plates (e.g., 96-well or 384-well). wikipedia.org | Extracts from Annonaceae family plants would be of primary interest. |
| 2. Sample Handling | Automated liquid handling robots transfer aliquots of extracts for analysis. wikipedia.org | Minimizing sample carry-over between injections is critical. |
| 3. Rapid Analysis | Injection into a fast LC-MS/MS system. | A short (1-3 min) gradient on a UHPLC system. MS detection in positive ion mode, possibly with in-source CID or targeted MS/MS. nih.gov |
| 4. Data Processing | Software automatically processes the raw data to identify samples containing target m/z values or fragments. | Defining a list of target ions corresponding to known acetogenins or characteristic fragments. |
| 5. Hit Selection | Samples that meet the predefined criteria (the "hits") are flagged for further investigation. wikipedia.org | Hits would be subjected to confirmatory analysis using high-resolution LC-MS/MS for structural elucidation. evotec.com |
Comparative Research on Trilobalicin and Other Annonaceous Acetogenins
Comparative Analysis of Biological Activities Across Acetogenin (B2873293) Subclasses
Annonaceous acetogenins (B1209576) exhibit a wide spectrum of potent biological activities, including cytotoxic, antitumor, insecticidal, antimalarial, and antimicrobial effects. core.ac.ukmedicinacomplementar.com.brresearchgate.net The primary mechanism underlying much of this activity is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which disrupts cellular energy (ATP) production. medicinacomplementar.com.brweebly.com
The biological activities often vary significantly across different structural subclasses of acetogenins:
Mono-THF Acetogenins: This subclass, containing a single THF ring, includes compounds like annonacin (B1665508). scielo.br They are known for their cytotoxic and insecticidal properties. For instance, annonacin is one of the most frequently studied acetogenins for its insecticidal effects. scielo.br
Adjacent Bis-THF Acetogenins: These compounds, featuring two neighboring THF rings, are among the most potent acetogenins. sysrevpharm.org This class includes well-known compounds such as asimicin, bullatacin (B1665286), and trilobacin. medicinacomplementar.com.br They often exhibit exceptionally high cytotoxicity against various cancer cell lines, including those that are multidrug-resistant (MDR). mdpi.comsysrevpharm.org Bullatacin, for example, has been reported to be significantly more potent than standard chemotherapeutic drugs like adriamycin. sysrevpharm.orgscienceopen.com
Nonadjacent Bis-THF Acetogenins: Trilobalicin belongs to this subclass, where two THF rings are separated by a portion of the alkyl chain. medicinacomplementar.com.brnih.gov Compounds in this group also demonstrate powerful bioactivities. This compound itself has shown remarkable and selective cytotoxicity against human lung (A-549) and breast (MCF-7) cancer cell lines, with potencies reported to be up to a million times that of adriamycin. nih.gov The spacing between the THF rings is a critical factor for activity; a larger separation can lead to a decrease in potency to a level comparable to that of mono-THF acetogenins. core.ac.ukweebly.com
The insecticidal activity also varies by subclass. A comprehensive review documented 85 acetogenins with insecticidal properties, of which 35 were mono-THF, 30 were adjacent bis-THF, and six were non-adjacent bis-THF types. scielo.brscielo.br This highlights the broad-spectrum potential of the entire class, while also suggesting that specific structural features dictate the potency against different target species. scielo.br
Structural Homology and Divergence Among Analogous Compounds
The vast diversity within the Annonaceous acetogenin family arises from variations in several key structural features, which provides a rich field for comparative analysis. mdpi.com These compounds are classified based on the number and arrangement of their core THF/THP rings. medicinacomplementar.com.br
Core Ring System: The primary classification divides acetogenins into those with no THF rings (linear), mono-THF, bis-THF, and even tri-THF structures. medicinacomplementar.com.br this compound is a bis-THF acetogenin. medicinacomplementar.com.br Within the bis-THF subclass, a crucial distinction is made between adjacent and nonadjacent rings. This compound, being a nonadjacent type, has its two THF rings separated by a four-carbon alkyl chain. medicinacomplementar.com.brmdpi.com This contrasts with analogous compounds like trilobacin, which possesses an adjacent bis-THF ring system. medicinacomplementar.com.brnih.gov
Stereochemistry: The numerous chiral centers along the hydrocarbon chain and within the THF rings lead to a vast number of possible diastereomers. medicinacomplementar.com.br The relative stereochemistry of the hydroxyl groups flanking the THF rings is a key determinant of both the subclass and the biological activity. For example, three major adjacent bis-THF subclasses found in the paw paw plant (Asimina triloba) are named after asimicin, bullatacin, and trilobacin, each defined by a unique stereochemical pattern from C-15 to C-24. medicinacomplementar.com.br this compound's relative stereochemistry from C-10 to C-22 has been determined as trans/threo/threo/trans/erythro. nih.gov Even subtle changes, such as the epimerization at a single carbon center (e.g., the difference between asimicin and bullatacin), can influence biological potency. core.ac.uk
Functional Groups: Beyond the core structure, variations in the position and number of hydroxyl (-OH) and ketone groups, as well as the structure of the terminal γ-lactone, contribute to the diversity. medicinacomplementar.com.brweebly.com Some acetogenins, like the bullatacinones, feature a rearranged ketolactone, which can alter their activity and selectivity compared to the parent compounds. medicinacomplementar.com.brweebly.com
This compound was the first nonadjacent bis-THF acetogenin to be isolated from Asimina triloba, representing a new structural type from this species. nih.gov Its discovery underscores the chemical diversity generated by subtle biosynthetic shifts that lead to different ring placements and stereochemical outcomes.
Methodological Frameworks for Comparative Chemical Biology Studies
The investigation and comparison of this compound and other acetogenins rely on a combination of robust analytical and biological testing methodologies.
Qualitative analysis is foundational for identifying and structurally characterizing new and known acetogenins.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for the separation, isolation, and purification of complex mixtures of acetogenins, which often include closely related isomers and epimers. mdpi.comoatext.com Thin-Layer Chromatography (TLC) is also used for qualitative identification, often employing specific visualizing agents like Kedde's reagent. weebly.comscielo.br
Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the planar structure and relative stereochemistry of these compounds. nih.govoatext.commdpi.com Comparing NMR data with that of known model compounds is a key step in determining stereochemical relationships, as was done for this compound. nih.gov
Quantitative analysis provides the data necessary to compare the biological potency and efficacy of different acetogenins.
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure the cytotoxic effects of compounds on cancer cell lines. mdpi.comnih.gov The results are typically reported as IC₅₀ (half-maximal inhibitory concentration) or ED₅₀ (median effective dose) values, allowing for direct comparison of potency.
Comparative Activity Index (CAI): In the context of insecticidal activity, the CAI has been developed as a tool to standardize and compare the toxicity of different acetogenins across various studies. scielo.br It is calculated as the percentage of mortality divided by the concentration of the acetogenin, enabling a more direct comparison of potency. scielo.br
Quantitative Nuclear Magnetic Resonance (qNMR): This method has been developed for the quantitative analysis of acetogenins in extracts, providing a way to determine the concentration of specific compounds in a complex mixture. researchgate.net
To understand the breadth and selectivity of acetogenin activity, comparative studies are conducted across different biological systems.
Cross-Species Analysis: The insecticidal properties of acetogenins are evaluated against a wide range of insect species, including agricultural pests and disease vectors. scielo.brscielo.br For example, the activities of compounds like squamocin (B1681989) and annonacin have been documented against dozens of different insect species, revealing a broad but differential spectrum of activity. scielo.brresearchgate.net This approach helps identify which compounds may be most effective for specific pest control applications.
Cross-Contextual Analysis (Cell Lines): In cancer research, the cytotoxicity of acetogenins is tested against panels of human tumor cell lines derived from different tissues (e.g., breast, lung, colon, pancreas). medicinacomplementar.com.brsysrevpharm.org This is crucial for identifying compounds with selective toxicity. For instance, this compound showed marked selectivity for lung and breast cancer cells. nih.gov Other acetogenins also exhibit notable selectivity; squamotacin (B1682470) is particularly effective against prostate cancer cells (PC-3), while certain 9-keto acetogenins are selective for pancreatic cancer cells (PACA-2). medicinacomplementar.com.br These studies are also extended to compare activity in drug-sensitive versus multidrug-resistant (MDR) cell lines, where many acetogenins show a remarkable ability to overcome resistance. mdpi.comsysrevpharm.org
Quantitative and Qualitative Comparative Approaches
Assessment of Relative Potency and Selectivity Among Acetogenins
The potency and selectivity of Annonaceous acetogenins are intricately linked to their specific molecular structures. Structure-activity relationship (SAR) studies aim to decipher these connections to predict the activity of new compounds.
Generally, bis-THF acetogenins are more potent than mono-THF acetogenins, which are in turn more potent than linear acetogenins. sysrevpharm.org Within the highly potent bis-THF class, specific stereochemical arrangements are favored. One study evaluating 14 acetogenins against an adriamycin-resistant breast cancer cell line found that compounds with a threo-trans-threo-trans-erythro stereochemistry (the bullatacin type) were among the most potent. sysrevpharm.org
The length of the alkyl chain separating the THF rings from the terminal lactone is also critical. An optimal spacer length of 13-15 carbons between the THF system and the lactone appears to be crucial for maximum potency in inhibiting mitochondrial complex I. sysrevpharm.org
Selectivity is a key attribute that distinguishes different acetogenins. While many are broadly cytotoxic, some show preferential activity against certain cancer cell lines. medicinacomplementar.com.br As mentioned, this compound is selectively potent against A-549 (lung) and MCF-7 (breast) cells. nih.gov This selectivity suggests that subtle structural differences may influence how the molecules interact with targets or are processed by different cell types.
| Compound | Subclass | A-549 (Lung) [μg/mL] | MCF-7 (Breast) [μg/mL] | HT-29 (Colon) [μg/mL] | PACA-2 (Pancreas) [μg/mL] | PC-3 (Prostate) [μg/mL] |
|---|---|---|---|---|---|---|
| This compound | Nonadjacent bis-THF | <10⁻⁸ | 1.5 x 10⁻⁵ | 4.8 x 10⁻⁶ | - | - |
| Bullatacin | Adjacent bis-THF | 1.2 x 10⁻⁹ | 3.0 x 10⁻⁹ | 3.4 x 10⁻⁸ | 1.1 x 10⁻⁸ | 1.4 x 10⁻⁷ |
| Asimicin | Adjacent bis-THF | 1.1 x 10⁻⁶ | 1.0 x 10⁻⁶ | 1.8 x 10⁻⁶ | - | - |
| Annonacin | Mono-THF | 5.5 x 10⁻² | 1.1 x 10⁻¹ | 2.1 x 10⁻² | - | - |
| Squamotacin | Adjacent bis-THF | - | - | - | - | <10⁻⁴ |
Note: Data compiled from multiple sources for comparative purposes. medicinacomplementar.com.brnih.gov "-" indicates data not available in the cited sources. Lower values indicate higher potency. This table is for illustrative purposes and direct comparison should be made with caution as experimental conditions may vary between studies.
Theoretical and Computational Chemistry Approaches in Trilobalicin Research
Molecular Docking and Simulation Studies for Target Interaction Prediction
Molecular docking and simulation are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdovepress.com These methods are instrumental in drug discovery for understanding how a ligand, such as Trilobalicin, might interact with a biological target at the atomic level. mdpi.comphyschemres.org By simulating the binding pose and calculating the binding affinity, researchers can hypothesize the mechanism of action and identify key interacting residues. rsc.orgmdpi.com For a compound like this compound, which has shown significant and selective cytotoxicity against human tumor cell lines, molecular docking could elucidate its interactions with potential targets, such as mitochondrial complex I (NADH:ubiquinone oxidoreductase), a known target for many Annonaceous acetogenins (B1209576). researchgate.netmdpi-res.com
Despite the clear potential of these methods, specific molecular docking or molecular dynamics simulation studies focused exclusively on this compound are not readily found in the current scientific literature. Research on other natural products demonstrates the utility of this approach, but the specific binding modes and interaction profiles of this compound with its putative biological targets remain to be computationally modeled and verified. rsc.orgresearchgate.net
Quantum Chemical Calculations for Conformational Analysis and Energetic Stability
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of molecules. wikipedia.orgyoutube.comresearchgate.net These methods allow for the detailed exploration of a molecule's potential energy surface, which is crucial for conformational analysis—the study of the different spatial arrangements of atoms in a molecule and their respective energies. nih.gov For a flexible molecule like this compound, with its long aliphatic chain and multiple stereocenters, identifying the most stable conformers is essential for understanding its biological activity, as the three-dimensional shape of a molecule dictates how it interacts with biological receptors. researchgate.netnih.gov
While quantum chemical calculations have been applied broadly to study other natural products, specific and detailed conformational analyses of this compound using these methods are not documented in the available literature. wikipedia.orgweebly.com One review mentions the use of quantum chemical calculations (MNDO-AM1) for the conformational analysis of Annonaceous acetogenins as a class, but a dedicated study on the energetic landscape of this compound's various conformers is yet to be published. researchgate.net Such a study would provide invaluable insights into the structural features that contribute to its potent bioactivity.
Predictive Modeling of Chemical Reactivity and Degradation Pathways
Computational chemistry offers tools to predict the chemical reactivity of a molecule and its potential degradation pathways. rsc.org This is vital for understanding a compound's stability, metabolism, and potential for forming reactive, potentially toxic, byproducts. e-nps.or.kr Methods for predicting reactivity can range from quantum mechanical calculations of frontier molecular orbitals to more sophisticated models that simulate reaction mechanisms. e-nps.or.kr Understanding the degradation of this compound is important for its development as a potential therapeutic agent, as its stability under physiological conditions will influence its bioavailability and efficacy.
Currently, there is a lack of published research on the predictive modeling of this compound's chemical reactivity and degradation. While general computational methods for predicting biodegradation pathways exist, often employing machine learning, their specific application to this compound has not been reported. nih.govnih.gov
Application of Machine Learning (ML) in Structural Elucidation and Activity Prediction
Machine learning is increasingly being used in chemistry to accelerate various aspects of research, from structural elucidation to the prediction of biological activity. ML models can be trained on large datasets of chemical structures and their associated properties to make predictions for new, uncharacterized compounds. youtube.comresearchgate.net For instance, ML algorithms can aid in the interpretation of complex NMR spectra for structural elucidation or be used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with biological activities. mdpi.com
In the context of this compound and the broader class of Annonaceous acetogenins, the application of machine learning is a promising yet underdeveloped area. While the groundwork for such studies exists, with established QSAR methodologies and the increasing availability of bioactivity data, specific ML-driven research focusing on this compound for either structural elucidation or activity prediction is not apparent in the reviewed literature. researchgate.net The development of robust ML models could significantly expedite the discovery and optimization of new acetogenin-based therapeutic leads. youtube.com
Future Research Directions and Unexplored Avenues for Trilobalicin
Elucidation of Detailed Molecular Inhibitory Mechanisms
While it is well-established that the primary target of acetogenins (B1209576) like Trilobalicin is the mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase), the precise molecular details of this interaction are still being refined. This compound is known to be a potent inhibitor of complex I. mdpi.com Future studies are focused on achieving a more granular understanding of its binding and inhibitory action.
Cryo-electron microscopy has revealed that acetogenins occupy the long, narrow channel that serves as the binding site for the substrate, ubiquinone (Q). nih.gov Unlike other inhibitors such as rotenone (B1679576) or piericidin A, which bind near the Q reduction site close to the iron-sulfur (FeS) cluster N2, acetogenins are long enough to fill the entire Q-tunnel. mdpi.com The molecule's γ-lactone headgroup interacts differently than the head group of ubiquinone, showing pronounced interaction with charged residues within the central part of the Q access pathway. mdpi.com
Future research will likely involve high-resolution structural biology techniques combined with computational modeling to map these interactions at an atomic level. The goal is to understand how the specific stereochemistry of this compound's tetrahydrofuran (B95107) (THF) rings and hydroxyl groups influences its binding affinity and inhibitory potency compared to other acetogenins. An electron paramagnetic resonance (EPR) spectroscopic study indicated that the inhibition site of similar acetogenin (B2873293) analogues is downstream of the iron-sulfur cluster N2. nih.gov
Table 1: Research Findings on Acetogenin Molecular Mechanisms
| Feature | Finding | Implication for Future Research |
|---|---|---|
| Binding Location | Occupies the entire ubiquinone (Q) access pathway in mitochondrial complex I. mdpi.comnih.gov | High-resolution cryo-EM studies to define the specific contact points of this compound within the channel. |
| Inhibitory Site | Functionally inhibits electron transfer downstream of the FeS cluster N2. nih.gov | Investigating how binding in the channel allosterically affects the catalytic site at cluster N2. |
| Key Interactions | The γ-lactone head group and hydroxylated core interact with charged residues in the Q-tunnel. mdpi.com | Mutagenesis studies on the NDUFS2 and NDUFS7 subunits to identify critical residues for this compound binding. mdpi.com |
| Inhibitory Potency | Bis-tetrahydrofuran compounds can have stronger inhibitory potency than piericidin or rotenone. mdpi.com | Quantitative structure-activity relationship (QSAR) studies to link this compound's specific structural features to its high potency. |
Investigation of Fe2+- and FeS-Acetogenin Complexation
The site of action for this compound within complex I is functionally adjacent to the terminal iron-sulfur cluster N2, which is the immediate electron donor to ubiquinone. nih.govresearchgate.net However, the current understanding is that acetogenins inhibit this process by physically blocking the ubiquinone binding site, preventing the substrate from accessing the cluster N2. mdpi.com This is a mechanism of steric hindrance rather than direct chemical complexation or chelation with the iron ions in the FeS cluster.
The unique structure of acetogenins, with a hydrophilic core and two aliphatic chains, corresponds well to the amphipathic nature of the Q-channel. mdpi.com The γ-lactone mimics the quinone headgroup, while the rest of the molecule occupies the channel where the isoprenoid tail would reside. mdpi.com Future investigations should focus on using advanced spectroscopic methods to confirm the absence of direct binding to the FeS cluster and to explore whether this compound's presence in the channel induces any conformational changes in the NDUFS7 subunit that coordinates the N2 cluster. mdpi.com
Advanced Biosynthetic Pathway Elucidation and Genetic Engineering Potential
Acetogenins are polyketides, a class of natural products synthesized from simple acetate (B1210297) precursors. annualreviews.org Their biosynthesis involves large, multi-domain enzymes known as polyketide synthases (PKS). scispace.com The isolation of precursor compounds like chatenaytrienins has helped confirm the general postulated biosynthetic pathway leading to acetogenins. researchgate.net However, the specific enzymatic steps that control the formation and stereochemistry of the characteristic THF rings of this compound are not fully understood.
Future work in this area will depend on the tools of genetics and molecular biology to isolate, sequence, and characterize the PKS gene clusters responsible for acetogenin synthesis in Asimina triloba. annualreviews.org Once these genes are identified, functional analysis can elucidate the roles of individual enzymes. This knowledge creates significant potential for genetic engineering. By manipulating PKS genes, it may become possible to produce novel acetogenin analogues with improved properties or to transfer the entire pathway to a heterologous host, such as E. coli or yeast, for controlled and scalable production. annualreviews.orgslideshare.net
Development of Sustainable Isolation and Production Methods
Currently, this compound is obtained through extraction from the bark or other tissues of the pawpaw tree, Asimina triloba. researchgate.net This reliance on a natural plant source presents challenges for sustainability and scalability, as yields can be variable and dependent on environmental factors.
Future research is focused on two main fronts. The first is optimizing extraction and purification protocols from the natural source to improve yield and purity. The second, more sustainable long-term approach, is the development of biotechnological production methods. This could involve:
Plant Tissue Culture: Establishing cell or callus cultures of Asimina triloba that can produce this compound in a controlled bioreactor environment, potentially stimulated by plant growth regulators. researchgate.net
Microbial Fermentation: As discussed in the previous section, transferring the biosynthetic pathway into a microbial host for large-scale fermentation.
Co-culture Systems: Exploring the use of microbial co-cultures, where interactions between different species can sometimes trigger the production of novel or higher quantities of secondary metabolites. researchgate.net
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of this compound and other acetogenins within complex biological matrices is a significant analytical challenge. High-performance liquid chromatography (HPLC) is a foundational technique, but improvements in detection are needed for greater sensitivity and specificity. mdpi.comscribd.com
Recent advancements have demonstrated the value of coupling HPLC with multiple detectors. For instance, combining a photodiode array (PDA) detector with an evaporative light scattering detector (ELSD) has been shown to improve the quantification of acetogenins in extracts. mdpi.com For definitive identification and structural characterization, mass spectrometry (MS) is indispensable. The use of high-resolution mass spectrometry (HRMS/MS) provides accurate mass data and fragmentation patterns crucial for identifying known acetogenins and characterizing new ones. researchgate.netscielo.br A frontier technique involves the use of a droplet-liquid microjunction-surface sampling probe coupled to UHPLC-PDA-HRMS/MS, which allows for the in situ analysis of acetogenins directly from plant tissues, minimizing sample preparation. researchgate.net
Table 2: Comparison of Advanced Analytical Techniques for Acetogenins
| Technique | Abbreviation | Advantages | Future Direction |
|---|---|---|---|
| High-Performance Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection | HPLC-PDA/ELSD | Provides both UV absorbance data and mass-based detection, improving quantification accuracy for compounds lacking a strong chromophore. mdpi.com | Method optimization for a broader range of acetogenin isomers. |
| Ultra-High-Performance Liquid Chromatography with High-Resolution Tandem Mass Spectrometry | UHPLC-HRMS/MS | Offers high separation efficiency, precise mass measurement for elemental composition, and structural information from fragmentation patterns. researchgate.net | Development of comprehensive MS/MS libraries for rapid dereplication of acetogenins. |
Overcoming Challenges in Acetogenin Isomer Differentiation
One of the most significant chemical challenges in the study of acetogenins, including this compound, is the presence of numerous stereoisomers. An acetogenin molecule can have multiple chiral centers along its aliphatic chain and within its THF rings, leading to a large number of possible stereoisomers. These isomers often have very similar physical properties, making them difficult to separate using standard chromatographic techniques like HPLC.
Furthermore, these isomers can exhibit vastly different biological potencies. The precise stereochemistry is therefore critical to its function. The primary method for determining the complex absolute stereochemistries has been nuclear magnetic resonance (NMR) spectroscopy, often requiring the synthesis of Mosher ester derivatives to resolve ambiguous signals. scribd.com The relative stereochemistry of this compound itself was established by detailed comparison of its NMR data with those of known model compounds. researchgate.net
Future progress in this area requires the development of more advanced separation and analytical methods. This could include the exploration of chiral chromatography columns specifically designed for long-chain lipids or the application of advanced analytical techniques like ion mobility-mass spectrometry (IM-MS), which can separate isomers based on their size and shape in the gas phase.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Rotenone |
| Piericidin A |
| Bullatacin (B1665286) |
| Rolliniastatin-1 |
| Rolliniastatin-2 |
Q & A
Q. What ethical approvals are required for this compound’s preclinical testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
